molecular formula C21H17N7O B12516108 N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine

Cat. No.: B12516108
M. Wt: 383.4 g/mol
InChI Key: ZZELBUZMHIDULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine ( 2307628-67-5) is a quinazoline derivative with a molecular formula of C21H17N7O and a molecular weight of 383.41 g/mol . This chemical compound serves a critical role in pharmaceutical research and development, primarily as a key intermediate or impurity in the synthesis of Tucatinib . Tucatinib is a small molecule inhibitor of the HER2 protein, approved for the treatment of HER2-positive breast cancer . As such, this compound is an essential reference standard for analytical purposes, including method development, method validation, and quality control during the commercial production of Tucatinib . It enables researchers to monitor synthesis pathways, identify and quantify impurities, and ensure the final Active Pharmaceutical Ingredient meets stringent regulatory requirements for ANDA (Abbreviated New Drug Application) submissions . The product is offered with a typical purity of 98% and is supplied in various quantities for research convenience . This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C21H17N7O

Molecular Weight

383.4 g/mol

IUPAC Name

4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C21H17N7O/c1-13-8-15(27-21-17-9-14(22)2-4-18(17)23-11-25-21)3-5-19(13)29-16-6-7-28-20(10-16)24-12-26-28/h2-12H,22H2,1H3,(H,23,25,27)

InChI Key

ZZELBUZMHIDULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)N)OC4=CC5=NC=NN5C=C4

Origin of Product

United States

Preparation Methods

Core Synthetic Routes

Three-Step Synthesis via Triazolo-Pyridine Intermediate

A widely reported method involves three sequential steps:

  • Synthesis of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline .
  • Cyclization to form the quinazoline core .
  • Functionalization to the final diamine .
Step 1: Preparation of Triazolo-Pyridine Intermediate

This step typically requires:

  • Starting materials : 2-hydrazinopyridine and urea or related reagents.
  • Conditions : Microwave irradiation or thermal activation.
Reagent Conditions Yield Source
2-Hydrazinopyridine + urea Microwave (300 W, 50 s) 75%
2-Hydrazinopyridine + urea Neat, 140°C, 4 h 54%
Step 2: Formation of Quinazoline Core

The triazolo-pyridine intermediate undergoes nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

  • Reaction of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline with aminobenzamide derivatives .
  • Catalysts : DMAP or Lewis acids (e.g., ZnCl₂).
Step 3: Diamine Functionalization

Reduction of nitro groups or deprotection steps yield the final diamine. Key methods include:

  • Hydrazine hydrate reduction :
    • Conditions : Ethanol/water (4:1), Fe powder, 80°C, 2 h.
    • Yield : 75–96%.

One-Pot Synthesis Using Formamidine Salts

Patent CN110577520A describes a streamlined approach for similar quinazoline derivatives:

  • Amidation of 2-halogeno-5-nitrobenzoate with 4-(thiazole-2-yl)methoxy-3-chloroaniline .
  • Substitution and condensation with formamidine salts .
Step Reagents/Conditions Yield
Amidation Toluene/xylene, ZnCl₂, 85–95°C 90.2%
Substitution/Condensation Formamidine salt, acid scavenger (e.g., NaHCO₃) >99.6%

Optimized Routes for Scalability

Improved Process via Nitrile Precursors

The Thieme E-Journals method highlights:

  • Preparation of 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (33% yield over five steps, 100 g scale).
  • Cyclization to N⁴-substituted quinazoline (67% yield over three steps).
Intermediate Key Reagents/Conditions Yield
Triazolo-pyridine Microwave irradiation, urea excess 75%
Quinazoline diamine DMAP, CH₃CN, room temperature 67%

Reduction of Nitro Groups

A critical step involves reducing nitro-quinazoline intermediates:

  • Reagents : Hydrazine hydrate, Fe/HCl, or catalytic hydrogenation.
  • Conditions : Ethanol/water, 60–80°C.
Method Conditions Yield
Hydrazine hydrate/Fe 80°C, 2 h 96%
Catalytic hydrogenation H₂/Pd-C, MeOH, 50 psi 75.4%

Comparative Analysis of Methods

Reaction Efficiency and Yield

Method Steps Total Yield Key Advantage
Three-step synthesis 3 67% High purity (>99%), scalable
One-pot amidation 2 90.2% Reduced waste, mild conditions
Microwave-assisted 1 75% Rapid cyclization, cost-effective

Critical Challenges

  • Side Reactions : Competing alkylation or isomerization during NAS.
  • Purification : Crystallization from CH₂Cl₂ or column chromatography required.

Industrial-Scale Considerations

Catalyst Selection

Catalyst Role Optimal Conditions
DMAP Accelerates cyclization CH₃CN, room temperature
ZnCl₂ Enhances amidation selectivity Toluene, 85–95°C

Solvent and Temperature Optimization

Solvent Purpose Temperature Range
CH₃CN Cyclization RT–reflux
Toluene Amidation 85–95°C
EtOH/H₂O Reduction 60–80°C

Chemical Reactions Analysis

Key Reaction Conditions and Reagents

Reaction Step Reagents/Solvents Temperature Yield
Coupling ReactionIsopropyl acetate/acetic acid45°C85%
Base-Mediated Conversion2.5 N NaOH, THF, p-toluenesulfonyl chlorideRoom temperature92%
PurificationEthanol>65°C83%

Improved Process Features

The synthesis process described in emphasizes purification optimization for intermediates. For example, the thiourea precursor undergoes rigorous cleaning to minimize impurities before conversion to the oxazolyl-substituted product. This ensures higher purity in the final compound .

Formulation Chemistry

Amorphous solid dispersions of the compound are formulated to enhance dissolution properties. Key findings include:

  • 30% Solid Dispersions : Improved dissolution profiles compared to crystalline forms, with >80% amorphous content .

  • 60% Solid Dispersions : Higher amorphous content (≥90% amorphous) correlates with faster dissolution rates .

Dissolution Data Comparison

Formulation Amorphous Content Dissolution Rate
30% Solid Dispersion≥80% amorphousFaster than crystalline
60% Solid Dispersion≥90% amorphousOptimal dissolution

Structural and Analytical Insights

XRPD (X-ray Powder Diffraction) scans confirm the amorphous state of solid dispersions, with characteristic diffraction patterns distinguishing them from crystalline forms . The compound’s molecular formula (C26H24N8O2) and molecular weight (480.5 g/mol) are consistent across sources, ensuring structural integrity .

This synthesis pathway and formulation data highlight the compound’s tailored reactivity and bioavailability enhancements, supported by rigorous analytical validation .

Scientific Research Applications

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Tucatinib (TUKYSA®)

Property Tucatinib (C26H24N8O2) Target Compound (C21H17N7O)
Molecular Weight 480.52 g/mol 383.41 g/mol
Key Substituents N6: 4,4-dimethyl-4,5-dihydrooxazol-2-yl group N6: Unsubstituted amine
Mechanism of Action Selective HER2 kinase inhibition; minimal EGFR off-target effects Lacks HER2 inhibitory activity (precursor)
Therapeutic Use Treatment of HER2+ metastatic breast cancer No direct therapeutic application

Structural Impact : The dihydrooxazol group in tucatinib enhances kinase selectivity and blood-brain barrier penetration , critical for its clinical efficacy .

Tucatinib Analog with Dihydrothiazol Substituent

A structurally related compound, N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrothiazol-2-yl)quinazoline-4,6-diamine (CAS: 937266-01-8), replaces tucatinib’s dihydrooxazol with a dihydrothiazol group.

  • Molecular Weight : 504.59 g/mol .
  • Impact : Thiazol derivatives often exhibit altered pharmacokinetics (e.g., solubility, metabolic stability) compared to oxazol-based TKIs .

Antimicrobial Quinazoline Derivatives

Compounds like N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones share the quinazoline core but feature pyrazole and hydrazone substituents.

  • Activity : Antimicrobial (e.g., against Fusarium graminearum) .
  • Key Difference : Substitutions at the N4 and N6 positions dictate target specificity (kinase vs. microbial enzymes) .

Tucatinib Impurities and Metabolites

  • Tucatinib Ethanolate: A solvate form (C26H24N8O2·0.5C2H6O) with enhanced crystallinity for formulation .
  • Metabolites : Phase I/II metabolites of tucatinib often retain the triazolopyridine-quinazoline backbone but include hydroxylated or glucuronidated moieties .

Biological Activity

N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C26H24N8O2
  • Molecular Weight : 514.60 g/mol
  • CAS Number : 937263-43-9

The structure integrates a quinazoline core with a triazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of quinazoline and triazole exhibit various pharmacological effects, including:

  • Antihypertensive Effects : Compounds similar in structure have shown efficacy in reducing blood pressure and heart rate in animal models .
  • Anticancer Activity : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Adrenoblocking Activity : Certain compounds within this class have been explored for their potential as adrenoblockers, which could help manage conditions like hypertension .

The mechanisms through which this compound exerts its effects include:

  • Kinase Inhibition : Inhibiting key kinases such as c-Met and VEGFR-2 has been associated with reduced tumor growth and improved outcomes in cancer treatments .
  • Modulation of Cardiac Function : The compound may influence cardiac function by blocking adrenergic receptors, thus lowering heart rate and blood pressure .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyFindings
A series of triazoloquinazolines showed significant antihypertensive effects in rat models. Some compounds completely abolished tachycardia induced by parent compounds.
Novel triazolo derivatives exhibited potent antiproliferative activity against various cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating strong effectiveness.
The synthesis of quinazoline derivatives led to the identification of compounds with promising biological profiles, including anti-inflammatory and anticancer properties.

Q & A

Q. What are the established synthetic routes for N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine, and how do yields vary across methodologies?

Methodological Answer: The compound is synthesized via multi-step routes involving key intermediates. For example:

  • Intermediate 1 : 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is prepared over five steps with a 33% yield and 99% purity using classical coupling and cyclization reactions .
  • Intermediate 2 : The quinazoline core is functionalized via nucleophilic substitution or amination, yielding this compound in 67% yield over three steps with >99% purity. HPLC and column chromatography are critical for purification .
  • Alternative Oxidative Methods : Sodium hypochlorite in ethanol enables oxidative ring closure for triazolopyridine derivatives under mild, green conditions (room temperature, 3 hours), achieving 73% yields in analogous systems .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Purity : High-performance liquid chromatography (HPLC) is essential for verifying >99% purity, as demonstrated in multi-step syntheses .
  • Structural Confirmation : Use NMR (¹H/¹³C) to confirm substituent positions and fusion patterns in the triazolopyridine and quinazoline rings. Mass spectrometry (MS) validates molecular weight .
  • Crystallography : For derivatives, single-crystal X-ray diffraction resolves bond angles and packing structures, as seen in related triazole-phthalazine compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sustainability and scalability in synthesizing this compound?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., DMF) with ethanol or water, as demonstrated in oxidative cyclization reactions using sodium hypochlorite .
  • Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps to reduce stoichiometric reagent use.
  • Process Control : Implement continuous-flow systems to enhance reproducibility and safety in hazardous steps (e.g., nitro reductions or high-temperature cyclizations) .

Q. What computational strategies are effective in predicting the compound’s biological interactions or physicochemical properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to kinase targets (e.g., HER2/EGFR), leveraging structural analogs like pyrazolo[1,5-a]pyrimidine derivatives as templates .
  • DFT Calculations : Perform density functional theory (DFT) to analyze electron distribution in the triazolopyridine moiety, which influences reactivity and solubility .
  • MD Simulations : Molecular dynamics (MD) in explicit solvent models (e.g., TIP3P water) predict stability and aggregation tendencies under physiological conditions .

Q. How can researchers resolve contradictions in activity data across similar triazolopyridine-quinazoline hybrids?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. chloro groups) and measure impacts on enzymatic inhibition (IC50) or solubility. Compare with analogs like N-benzyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives from assay artifacts .
  • Meta-Analysis : Aggregate data from published kinase inhibition profiles to identify conserved pharmacophoric features .

Methodological Comparison Tables

Q. Table 1. Synthesis Route Comparison

StepYieldPurityKey Reagents/PurificationReference
Triazolopyridine intermediate33%99%Column chromatography
Quinazoline functionalization67%>99%HPLC, recrystallization
Oxidative cyclization73%*>99%*NaOCl, ethanol, extraction
*Analogous system.

Q. Table 2. Computational Tools for Property Prediction

Tool/TechniqueApplicationExample Use CaseReference
AutoDock VinaKinase binding affinity predictionHER2 inhibition modeling
DFT (Gaussian 09)Electronic structure analysisSolubility parameter calculation
GROMACS MDStability in physiological conditionsAggregation propensity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.